2-(3-Formylphenoxy)-2-phenylacetic acid
Overview
Description
2-(3-Formylphenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C15H12O4. This compound is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a phenylacetic acid moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds such as phenylboronic acids have been used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
It is known that phenylboronic acids, which share structural similarities with this compound, interact with their targets by forming reversible covalent bonds . This interaction can lead to the inhibition of the target enzymes, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
Phenylboronic acids, which are structurally similar, have been shown to inhibit serine protease and kinase enzymes . These enzymes are involved in various biochemical pathways, including those related to cell growth and proliferation .
Result of Action
Similar compounds such as phenylboronic acids have been shown to inhibit enzymes that play a crucial role in the growth, progression, and metastasis of tumor cells . Therefore, it is possible that 2-(3-Formylphenoxy)-2-phenylacetic acid may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formylphenoxy)-2-phenylacetic acid typically involves the reaction of 3-formylphenol with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in methanol, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Formylphenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(3-Carboxyphenoxy)-2-phenylacetic acid.
Reduction: 2-(3-Hydroxyphenoxy)-2-phenylacetic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Formylphenoxy)-2-phenylacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Formylphenoxy)-2-phenylacetic acid: Similar structure but with the formyl group in the para position.
2-(3-Formylphenoxy)acetic acid: Lacks the phenyl group on the acetic acid moiety.
2-(3-Hydroxyphenoxy)-2-phenylacetic acid: The formyl group is replaced with a hydroxyl group.
Uniqueness
2-(3-Formylphenoxy)-2-phenylacetic acid is unique due to the specific positioning of the formyl group, which influences its reactivity and interactions with other molecules. This unique structure allows for distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-(3-formylphenoxy)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-11-5-4-8-13(9-11)19-14(15(17)18)12-6-2-1-3-7-12/h1-10,14H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEHCULHBCXQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094672-99-7 | |
Record name | 2-(3-formylphenoxy)-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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